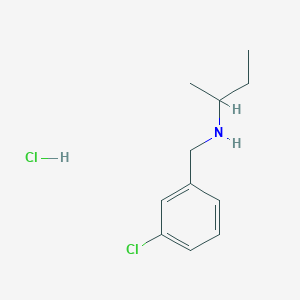
N-(3-Chlorobenzyl)-2-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-48-3 . It has a molecular weight of 220.14 and its IUPAC name is N-(3-chlorobenzyl)-1-propanamine hydrochloride . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the chlorination of benzylic C-H bonds . A safe chlorine source like N-chlorosuccinimide can be used with a photocatalyst to achieve this chlorination under visible light irradiation . This method works effectively for electron-deficient substrates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H .Chemical Reactions Analysis
Amines like “this compound” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 234.17 . It is a solid at room temperature .Applications De Recherche Scientifique
Neuroprotective Potential
Studies on compounds similar to "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" have demonstrated potential neuroprotective effects. For instance, LY042826 and LY393615 have shown significant protection against ischemia-induced hippocampal damage and reduced infarct volume following cerebral artery occlusion, suggesting a role in mitigating brain injury (Hicks et al., 2000; Bogaert et al., 2001).
Antifungal Activity
Research on benzylamine derivatives, like butenafine hydrochloride, has highlighted their efficacy against dermatophytosis, showcasing the antimycobacterial properties of benzylamines (Arika et al., 1990; Meindl et al., 1984). These findings may suggest potential antifungal and antimicrobial applications for "this compound".
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of related compounds, such as 3-n-Butylphthalide (NBP), provide insights into how similar compounds are metabolized and excreted in humans, indicating potential applications in drug development and therapeutic interventions (Diao et al., 2013).
Synthesis and Catalysis
Research on the synthesis and catalysis involving similar chemical structures has explored their utility in organic synthesis, demonstrating the versatility of these compounds as intermediates for the asymmetric synthesis of amines and other chemical entities (Ellman et al., 2002; Ross, 1969).
Conformational Dynamics
The study of conformational dynamics in hydrocarbon chains, such as those in N,N-dimethyl-2-butanamine, offers insights into the structural behavior of flexible molecules, which could be relevant for understanding the physical and chemical properties of "this compound" (Minitti & Weber, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBIVGLGZBVCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

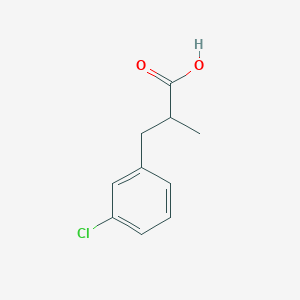
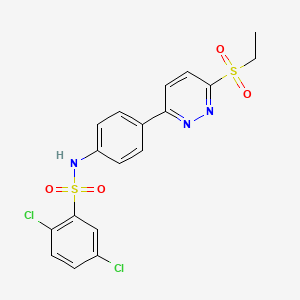
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

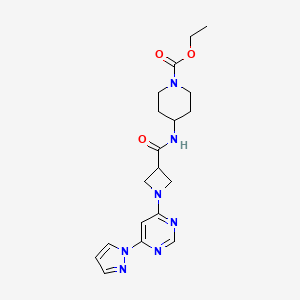
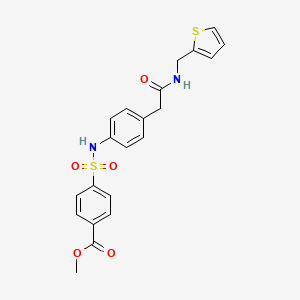
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
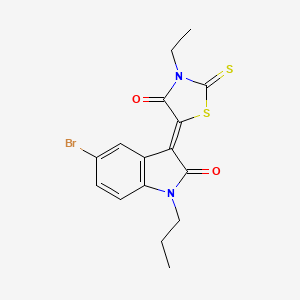
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
